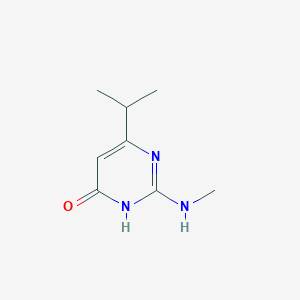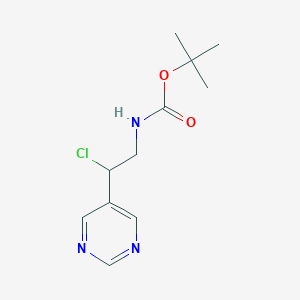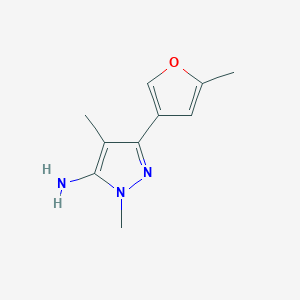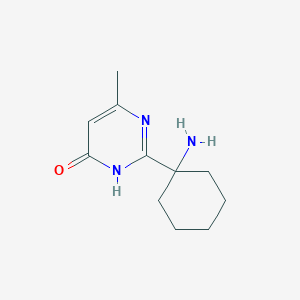![molecular formula C9H17N5 B13062107 1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that features a piperidine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and triazole moieties in its structure suggests that it may exhibit diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-[(1-Methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-[(1-Methylpiperidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Another structural isomer with the methyl group at a different position on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its isomers .
Eigenschaften
Molekularformel |
C9H17N5 |
|---|---|
Molekulargewicht |
195.27 g/mol |
IUPAC-Name |
1-[(1-methylpiperidin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c1-13-4-2-3-8(5-13)6-14-7-11-9(10)12-14/h7-8H,2-6H2,1H3,(H2,10,12) |
InChI-Schlüssel |
FLPPXXIPEUBHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)



![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B13062099.png)




